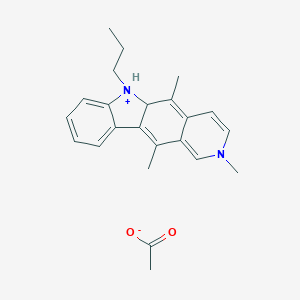
2-Methyl-6-propylellipticinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-propylellipticinium acetate is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-propylellipticinium acetate has a range of potential scientific research applications, primarily in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-propylellipticinium acetate involves the inhibition of acetylcholinesterase activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Methyl-6-propylellipticinium acetate are primarily related to its inhibition of acetylcholinesterase activity. This can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system. Additionally, 2-Methyl-6-propylellipticinium acetate has been shown to have antioxidant properties, which may contribute to its overall effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-6-propylellipticinium acetate for lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in studying the nervous system. Additionally, its unique chemical structure and properties make it a promising candidate for use in various fields of study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-6-propylellipticinium acetate. One area of focus could be on further understanding its mechanism of action and how it interacts with the nervous system. Additionally, research could be conducted to explore its potential applications in treating neurological disorders and other conditions. Finally, further studies could be conducted to determine the safety and potential toxicity of 2-Methyl-6-propylellipticinium acetate.
In conclusion, 2-Methyl-6-propylellipticinium acetate is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of study, including biochemistry and pharmacology. Further research is needed to fully understand its effects and potential applications, but it has the potential to contribute to significant advancements in these fields.
Synthesemethoden
The synthesis of 2-Methyl-6-propylellipticinium acetate involves a multi-step process that includes the reaction of 2-methyl-6-propylpyridine with ethyl chloroacetate, followed by cyclization and quaternization. The final product is obtained through the purification of the resulting salt. This synthesis method has been optimized to produce high yields of pure 2-Methyl-6-propylellipticinium acetate, making it a viable option for large-scale production.
Eigenschaften
CAS-Nummer |
114752-50-0 |
|---|---|
Produktname |
2-Methyl-6-propylellipticinium acetate |
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2,5,11-trimethyl-6-propyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium;acetate |
InChI |
InChI=1S/C21H24N2.C2H4O2/c1-5-11-23-19-9-7-6-8-17(19)20-14(2)18-13-22(4)12-10-16(18)15(3)21(20)23;1-2(3)4/h6-10,12-13,21H,5,11H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
MFNKVHXGGRTDAX-UHFFFAOYSA-N |
SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Kanonische SMILES |
CCC[NH+]1C2C(=C3C=CN(C=C3C(=C2C4=CC=CC=C41)C)C)C.CC(=O)[O-] |
Synonyme |
2-methyl-6-propylellipticine 2-methyl-6-propylellipticinium acetate 2-MPEPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




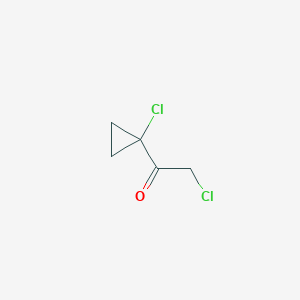
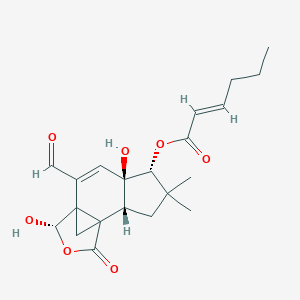

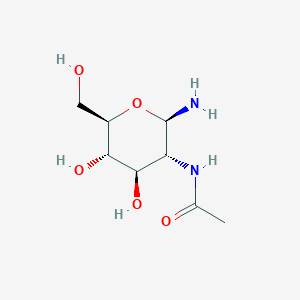
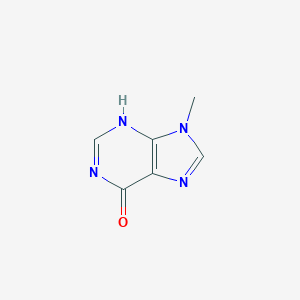
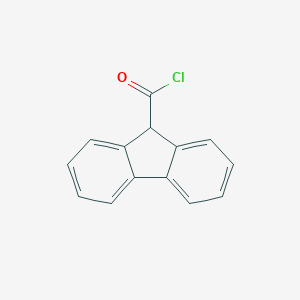
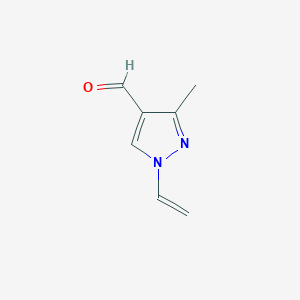
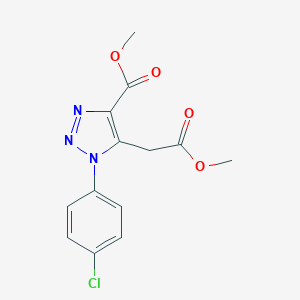
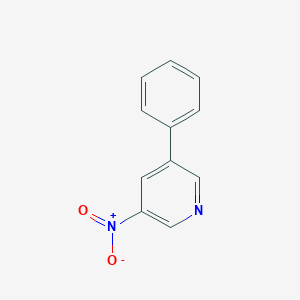

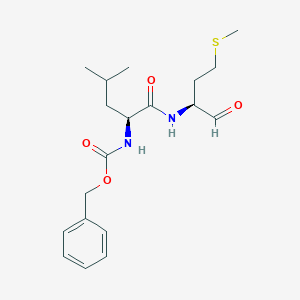
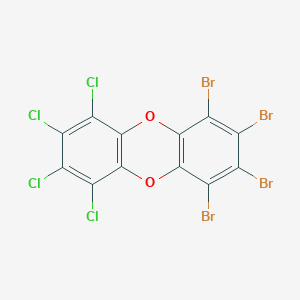
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)